molecular formula C8H8BrF2NO2S B15063118 N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide

N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide

Cat. No.: B15063118
M. Wt: 300.12 g/mol
InChI Key: LOXRPARUQKGNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide (CAS 942473-82-7) is a halogenated sulfonamide derivative with the molecular formula C₈H₈BrF₂NO₂S and a molecular weight of 300.12 g/mol . Key identifiers include the MDL number MFCD09475467, though critical data such as purity, storage conditions, and safety parameters (e.g., GHS classifications) remain unspecified in available sources .

Properties

Molecular Formula

C8H8BrF2NO2S

Molecular Weight

300.12 g/mol

IUPAC Name

N-(2-bromoethyl)-3,4-difluorobenzenesulfonamide

InChI

InChI=1S/C8H8BrF2NO2S/c9-3-4-12-15(13,14)6-1-2-7(10)8(11)5-6/h1-2,5,12H,3-4H2

InChI Key

LOXRPARUQKGNOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCBr)F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The sulfonylation proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. Key considerations include:

  • Anhydrous Conditions : Moisture must be excluded to prevent hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.
  • Solvent Selection : Dichloromethane or tetrahydrofuran (THF) are commonly used due to their inertness and ability to dissolve both reactants.
  • Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine is typical, though a slight excess (1.1 equivalents) of the amine may improve yields by mitigating side reactions.

A representative procedure involves dissolving 3,4-difluorobenzenesulfonyl chloride (1.0 equiv) in anhydrous THF under nitrogen, followed by dropwise addition of 2-bromoethylamine (1.1 equiv) at 0°C. The reaction is stirred at room temperature for 12–24 hours, with progress monitored by thin-layer chromatography (TLC).

Workup and Purification

Post-reaction workup typically includes:

  • Quenching : Addition of ice-cold water to terminate the reaction.
  • Extraction : Partitioning between organic solvent (ethyl acetate) and aqueous layer to remove unreacted starting materials and byproducts.
  • Drying : Anhydrous sodium sulfate or magnesium sulfate for moisture removal.
  • Concentration : Rotary evaporation under reduced pressure.
  • Purification : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) yields the pure product.

Alternative Routes: Reductive Amination and Alkylation

Alkylation of Sulfonamide Precursors

Another approach involves alkylation of a pre-formed sulfonamide. For example, 3,4-difluorobenzenesulfonamide can react with 1,2-dibromoethane under basic conditions:

$$
\text{ArSO}2\text{NH}2 + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{Base}} \text{ArSO}2\text{NHCH}2\text{CH}_2\text{Br} + \text{HBr}
$$

Optimization Parameters :

  • Base Selection : Potassium carbonate or triethylamine in dimethylformamide (DMF).
  • Temperature : 50–70°C to balance reaction rate and side product formation.
  • Molar Ratio : 1:1.2 (sulfonamide:dibromoethane) to drive the reaction to completion.

Reaction Optimization and Challenges

Byproduct Formation and Mitigation

Common side reactions include:

  • Over-alkylation : Addressed by controlling stoichiometry and reaction time.
  • Hydrolysis of Sulfonyl Chloride : Minimized through rigorous anhydrous conditions.
  • Elimination Reactions : Elevated temperatures may promote β-elimination of HBr from the 2-bromoethyl group. Lower reaction temperatures (0–25°C) and shorter durations help suppress this.

Catalytic Enhancements

Patent disclosures describe the use of Lewis acids (e.g., boron trifluoride etherate) to accelerate sulfonamide formation. For instance:

  • Catalytic System : 10 mol% BF₃·OEt₂ in dichloromethane.
  • Yield Improvement : From 65% to 82% in model reactions.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

  • δ 7.80–7.60 (m, 2H, aromatic H)
  • δ 5.10 (t, 1H, NH)
  • δ 3.60 (q, 2H, CH₂Br)
  • δ 3.30 (t, 2H, CH₂N)

13C NMR (100 MHz, CDCl₃) :

  • δ 152.1 (C-F, J = 245 Hz)
  • δ 135.6 (SO₂-C)
  • δ 44.8 (CH₂Br)
  • δ 38.5 (CH₂N)

IR (KBr) :

  • 3270 cm⁻¹ (N-H stretch)
  • 1340, 1160 cm⁻¹ (SO₂ asymmetric/symmetric stretches)

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) typically shows ≥98% purity post-column chromatography.

Industrial-Scale Considerations

Cost-Effective Synthesis

Large-scale production may favor the sulfonylation route due to:

  • Commercial Availability : 3,4-Difluorobenzenesulfonyl chloride is readily available from suppliers like VulcanChem.
  • Solvent Recovery : THF or dichloromethane can be recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of sulfinamides or amines.

Scientific Research Applications

N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and antimicrobial research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity to specific molecular targets. The sulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, modulating their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following sulfonamide analogs share structural or functional similarities with the target compound:

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score
3,4-Difluorobenzenesulfonamide 263349-73-1 C₆H₅F₂NO₂S 3,4-difluoro; no alkyl chain 0.78
4-Bromo-N-methylbenzenesulfonamide 30058-40-3 C₇H₇BrNO₂S 4-bromo; N-methyl 0.75
4-(4-Bromophenoxy)benzenesulfonamide 860515-97-5 C₁₂H₉BrNO₃S 4-bromophenoxy 0.68
N-(4-Aminophenyl)-3,4-difluorobenzenesulfonamide hydrochloride N/A C₁₂H₁₁F₂N₂O₂S·HCl 4-aminophenyl; hydrochloride salt N/A
N-[4-(6-Bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3,4-difluorobenzenesulfonamide N/A C₁₉H₁₂BrF₂N₃O₄S₂ Thiazole; coumarin; bromo N/A

Key Observations :

  • 4-Bromo-N-methylbenzenesulfonamide (similarity 0.75) replaces fluorine with bromine at the para position and introduces a methyl group on the sulfonamide nitrogen, likely increasing lipophilicity .
  • The N-(4-aminophenyl) derivative () incorporates an aromatic amine, enhancing hydrogen-bonding capacity for target engagement in drug design .

Physicochemical Properties

  • Molecular Weight : The bromoethyl group increases the target’s molecular weight (300.12 g/mol) compared to simpler analogs like 3,4-difluorobenzenesulfonamide (~209 g/mol) .
  • Lipophilicity : Bromine’s electronegativity and hydrophobic nature may enhance the target’s logP relative to fluorine-only analogs, favoring membrane permeability.
  • Reactivity: The bromoethyl group serves as a leaving group in nucleophilic substitutions, distinguishing it from non-halogenated or methylated analogs .

Biological Activity

N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C₈H₈BrF₂N₃O₂S
  • Molecular Weight : 179.15 g/mol

The compound features a sulfonamide group attached to a difluorobenzene ring, which is further substituted with a bromoethyl group. This unique structure may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis. Studies have shown that compounds similar to this compound can effectively combat a range of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli16 µg/mL
N-(4-Fluorobenzyl)-sulfanilamideS. aureus8 µg/mL
N-(2-Methylbenzyl)-sulfanilamideP. aeruginosa32 µg/mL

Anti-Cancer Activity

The compound has also been studied for its potential anti-cancer properties. Recent investigations into sulfonamide derivatives have revealed their ability to induce apoptosis in various cancer cell lines. For instance, this compound was tested against human breast cancer cells (MCF-7) and showed promising results in reducing cell viability.

Case Study: Apoptosis Induction in MCF-7 Cells

In a study conducted by Smith et al. (2023), MCF-7 cells were treated with varying concentrations of this compound for 48 hours. The results indicated:

  • IC50 Value : 12 µM
  • Mechanism : Induction of caspase-3 activation and PARP cleavage
  • : The compound significantly induced apoptosis in breast cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the bromoethyl or difluorobenzene moieties can lead to variations in potency and selectivity against different biological targets.

Table 2: SAR Analysis of Sulfonamide Derivatives

ModificationEffect on Activity
Removal of BromineDecreased antibacterial activity
Addition of Methyl GroupEnhanced anti-cancer efficacy
Substitution with TrifluoromethylImproved selectivity for cancer cells

Q & A

Basic Questions

What are the recommended synthetic routes for N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide, and how can reaction yields be optimized?

The synthesis typically involves sulfonylation of a bromoethylamine intermediate with 3,4-difluorobenzenesulfonyl chloride. Key steps include:

  • Nucleophilic substitution : Reacting 2-bromoethylamine with 3,4-difluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Yields (50–82%) can be enhanced by optimizing stoichiometry, temperature (0–25°C), and reaction time (4–12 hr) .

How is the structural integrity of this compound validated post-synthesis?

  • Spectroscopic Analysis :
    • 1H/13C NMR : Confirm the presence of bromoethyl (–CH2Br) protons (δ ~3.5–3.8 ppm) and sulfonamide (–SO2NH–) protons (δ ~6.8–7.5 ppm). Aromatic fluorine substituents cause splitting in adjacent proton signals .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]+) at m/z 310.0 (C8H8BrF2NO2S) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 31.00%, H: 2.60%, N: 4.51%) .

What safety protocols are critical for handling this compound?

  • Hazard Mitigation :
    • Use PPE (gloves, goggles) due to potential skin/eye irritation.
    • Avoid inhalation; work in a fume hood.
    • Store at 2–8°C in airtight containers, away from light and moisture to prevent decomposition .
  • Waste Disposal : Neutralize with dilute sodium bicarbonate before incineration .

Advanced Research Questions

How does the bromoethyl substituent influence the inhibitory activity of this compound against cholinesterases?

  • Mechanistic Insight : The bromoethyl group enhances hydrophobic interactions with the peripheral anionic site (PAS) of butyrylcholinesterase (BChE), as shown by IC50 values of 45.31 ± 0.17 µM for BChE inhibition .
  • Comparative Analysis : Replacement with chlorobenzyl (IC50 = 42.21 µM) or phenylethyl groups reduces activity, suggesting bromine’s electronegativity and steric bulk are critical .

What crystallographic data are available for structural analogs, and how can they guide co-crystallization studies?

  • Analog Structures :
    • N-(2-Bromophenyl)-4-methylbenzenesulfonamide (CCDC 824621): Orthorhombic crystal system, space group Pna21, with dihedral angles of 84.5° between aromatic rings .
    • N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide : Monoclinic P21/c symmetry, hydrogen-bonded dimer formation via N–H···O=S interactions .
  • Design Implications : These data suggest sulfonamide derivatives form stable π-π stacking and hydrogen bonds, aiding co-crystallization with target enzymes (e.g., BChE) for X-ray diffraction studies .

How can conflicting bioactivity data between this compound and its analogs be resolved?

  • Case Study : While the bromoethyl derivative shows strong BChE inhibition (IC50 ~45 µM), its acetylcholinesterase (AChE) activity is weaker (IC50 >50 µM). This discrepancy arises from:
    • Enzyme Active Site Differences : BChE has a larger catalytic gorge than AChE, accommodating bulkier substituents .
    • Assay Variability : Validate results using Ellman’s method with standardized substrate (acetylthiocholine) and inhibitor concentrations across replicates .

What strategies optimize the compound’s solubility for in vitro assays without compromising stability?

  • Solubility Enhancement :
    • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes.
    • pH Adjustment : Solubilize in PBS (pH 7.4) with 0.1% Tween-80 for aqueous compatibility .
  • Stability Monitoring : Conduct HPLC-UV (λ = 254 nm) at 24-hr intervals to detect degradation (e.g., bromine hydrolysis) .

How does fluorination at the 3,4-positions impact electronic properties and binding affinity?

  • Computational Analysis :
    • Electrostatic Potential Maps : Fluorine’s electron-withdrawing effect increases sulfonamide acidity (pKa ~9.5), promoting hydrogen bonding with catalytic serine residues in enzymes .
    • Docking Studies : Fluorine atoms engage in halogen bonding with backbone carbonyls (e.g., BChE Gly116), improving binding energy (ΔG = −8.2 kcal/mol) compared to non-fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.